2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034538-10-6
VCID: VC4523830
InChI: InChI=1S/C20H21N3OS2/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)
SMILES: CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Molecular Formula: C20H21N3OS2
Molecular Weight: 383.53

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

CAS No.: 2034538-10-6

Cat. No.: VC4523830

Molecular Formula: C20H21N3OS2

Molecular Weight: 383.53

* For research use only. Not for human or veterinary use.

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide - 2034538-10-6

Specification

CAS No. 2034538-10-6
Molecular Formula C20H21N3OS2
Molecular Weight 383.53
IUPAC Name 2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C20H21N3OS2/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)
Standard InChI Key BIVRKFGMOCEWHE-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3

Introduction

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound with a molecular formula of C20H21N3OS2 and a molecular weight of 383.5 g/mol . This compound features a diverse array of functional groups, including an isopropylthio group, a pyrazine ring, and a thiophene ring, which contribute to its potential pharmacological properties.

Synthesis and Preparation

While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often require multi-step syntheses involving various organic reactions. These may include condensation reactions, nucleophilic substitutions, or cross-coupling reactions, depending on the starting materials and desired functional groups .

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, structural characterization using NMR and LC-MS, and evaluation of its biological activity through in vitro and in vivo assays. The compound's drug-like properties could also be assessed using computational tools like SwissAdme to predict its potential as a therapeutic agent .

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